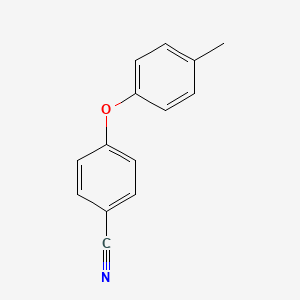

4-(4-Methylphenoxy)benzonitrile

Vue d'ensemble

Description

4-(4-Methylphenoxy)benzonitrile is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzonitriles, including 4-(4-Methylphenoxy)benzonitrile, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .Molecular Structure Analysis

The InChI code for 4-(4-Methylphenoxy)benzonitrile is 1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 . The canonical SMILES structure is CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N .Physical And Chemical Properties Analysis

4-(4-Methylphenoxy)benzonitrile has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 209.084063974 g/mol . The topological polar surface area is 33 Ų . The compound has a heavy atom count of 16 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(4-Methylphenoxy)benzonitrile has been a subject of interest in various synthetic processes. For example, Che Ming-ming (2012) synthesized 4-(4-methylphenoxy)benzylamine, a compound derived from 4-(4-Methylphenoxy)benzonitrile, by etherification and reduction. This method demonstrated advantages like mild reaction conditions and good yield, highlighting its potential in synthetic chemistry (Che Ming-ming, 2012).

Biological Activities and Applications

In the field of biology and pharmacology, benzonitriles, including derivatives like 4-(4-Methylphenoxy)benzonitrile, have shown diverse biological activities. Z. Szigeti et al. (1985) conducted a principal component analysis on 4-hydroxy-benzonitrile derivatives to understand their herbicidal effectiveness. They found that biological activities varied significantly based on the number of substituents and the presence of free hydroxy groups (Szigeti et al., 1985).

Electrochemical Applications

The electrochemical applications of benzonitrile derivatives have been explored as well. Wenna Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile, a compound similar to 4-(4-Methylphenoxy)benzonitrile, as an electrolyte additive in high-voltage lithium-ion batteries. This additive significantly improved the cyclic stability of the batteries (Huang et al., 2014).

Materials Science and Catalysis

In materials science, A. Wali et al. (1998) studied the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, forming products including benzonitrile. This research demonstrated the utility of benzonitriles in catalysis and materials science (Wali et al., 1998).

Corrosion Inhibition

Research by A. Chaouiki et al. (2018) on benzonitrile derivatives, similar to 4-(4-Methylphenoxy)benzonitrile, showed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential applications in industrial corrosion prevention (Chaouiki et al., 2018).

Propriétés

IUPAC Name |

4-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMAUUEMOWLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398735 | |

| Record name | 4-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenoxy)benzonitrile | |

CAS RN |

37563-42-1 | |

| Record name | 4-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

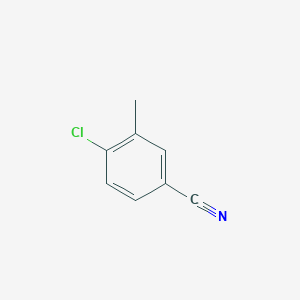

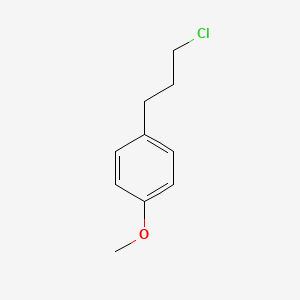

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(4-Methylphenoxy)benzonitrile?

A1: While the abstract doesn't explicitly provide full spectroscopic data for 4-(4-methylphenoxy)benzonitrile, we can infer some key structural information:

Q2: What are the potential applications of 4-(4-Methylphenoxy)benzonitrile in synthetic chemistry?

A2: The provided research demonstrates the use of 4-(4-methylphenoxy)benzonitrile as a starting material for synthesizing 4-(4-methylphenoxy)benzylamine []. This suggests its potential utility in various synthetic applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)